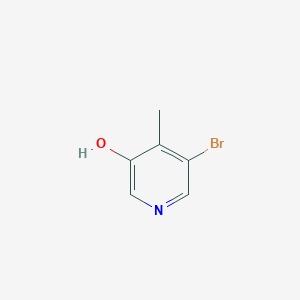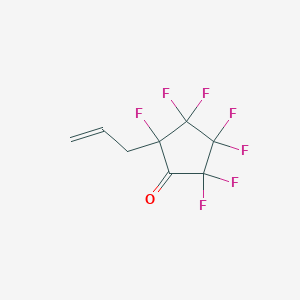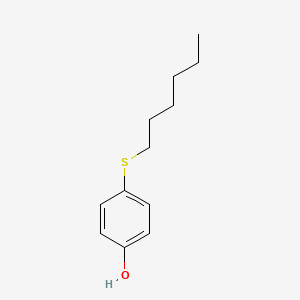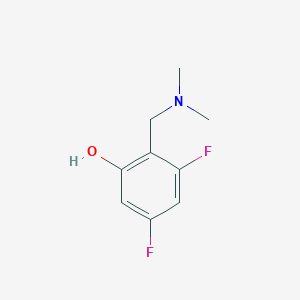
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene” is a chemical compound with the CAS Number: 148581-23-1 . It has a molecular weight of 291.19 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene” is a solid at room temperature . It has a molecular weight of 291.19 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Characterization of Related Compounds
Synthetic Methodologies : Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights innovative synthetic approaches that are crucial for the development of pharmaceuticals and materials science. These methodologies can offer insights into the synthesis and potential applications of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, showcasing its relevance in creating novel compounds with specific properties for industrial and research purposes (Qiu et al., 2009).
Supramolecular Chemistry : The study of benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields emphasizes the role of benzene derivatives in advancing supramolecular assemblies. This context suggests potential research applications of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene in designing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Implications
Environmental Persistence and Toxicity : Studies on novel brominated flame retardants, including their occurrence in indoor environments and potential health risks, provide a framework for assessing the environmental and health implications of brominated compounds. This research underlines the importance of understanding the fate, mobility, and toxicity of substances like 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene in both indoor and outdoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Strategies for Exposure Monitoring : The development of analytical techniques for monitoring exposure to benzene and its derivatives highlights the importance of detecting and quantifying trace organic compounds in biological and environmental samples. Such methodologies could be adapted to monitor 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, contributing to occupational health and safety assessments (Gonçalves et al., 2017).
Potential Therapeutic and Biological Activities
- Pharmacological and Toxicological Profiles : While the search did not directly address 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, the examination of pharmacology and toxicology of structurally related compounds, such as NBOMe hallucinogens, underscores the significance of understanding the biological activities and potential therapeutic or adverse effects of brominated organic molecules (Halberstadt, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKQHKRFGDNZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)






